molecular formula C13H15NO2 B2384008 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde CAS No. 1368644-43-2

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde

Cat. No. B2384008
M. Wt: 217.268
InChI Key: YUUSOMKLYMHRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Green and Sustainable Synthetic Methods

Recent advancements demonstrate the application of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" in developing green and sustainable synthetic routes. For example, the use of water as a solvent and ultrasound irradiation has been explored for the synthesis of indolylidine isoxazoles, showcasing a move towards eco-friendly chemistry practices. These methods not only emphasize high yields and short reaction times but also highlight the importance of using safer solvents and energy-efficient techniques in chemical synthesis C. Reddy & G. G. Reddy, 2020.

Anti-Cancer Activity

The synthesized indolylidine isoxazoles derived from "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" have been investigated for their anti-cancer properties. Docking studies against BCL-2 protein, a known cancer target, and subsequent in vitro testing against HepG2 cell lines reveal that these compounds exhibit promising anti-cancer activity, with IC50 values ranging between 37 and 57 μg/mL. This highlights the potential of such compounds in the development of new therapeutic agents for cancer treatment C. Reddy & G. G. Reddy, 2020.

Catalysis and Organic Synthesis

The compound has shown utility in catalytic processes and organic synthesis, serving as a precursor for various complex molecular structures. Research has demonstrated its role in copper-catalyzed three-component formal [3+1+2] benzannulation reactions, leading to the efficient synthesis of carbazoles and indoles with unusual aggregation-induced emission (AIE) properties. This not only underscores its versatility in synthetic chemistry but also its contribution to the development of materials with novel photophysical properties Tenglong Guo et al., 2020.

Antibacterial Activities

Derivatives of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" have been explored for their antibacterial activities. Studies on indole-3-carbaldehyde semicarbazone derivatives have shown significant inhibitory activities against both Gram-positive and Gram-negative bacteria, indicating the potential for these compounds to be developed into new antibacterial agents Fernando Carrasco et al., 2020.

Molecular Docking and Modeling

The application of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" extends into molecular modeling and docking studies, particularly in the context of drug discovery. Its derivatives have been used to explore interactions with biological targets, aiding in the identification and optimization of potential therapeutic agents. This computational approach complements experimental studies, providing insights into the mechanism of action at the molecular level C. Reddy & G. G. Reddy, 2020.

properties

IUPAC Name

3-methyl-5-propan-2-yloxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(6-10)9(3)13(7-15)14-12/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUSOMKLYMHRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde

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